molecular formula C20H14N4 B13827530 2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine

2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine

Cat. No.: B13827530
M. Wt: 310.4 g/mol
InChI Key: DHZFTYARTIPUSM-UHFFFAOYSA-N
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Description

2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical properties and biological activities. This particular compound is notable for its unique structure, which includes multiple pyridine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method involves the condensation of pyridine-2-carboxaldehyde with other pyridine derivatives in the presence of catalysts such as manganese chloride and ammonium diethyldithiophosphate . This reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, tert-butyl hydroperoxide (TBHP), and various metal catalysts . The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like toluene or ethyl acetate.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions could produce partially or fully reduced pyridine derivatives.

Scientific Research Applications

2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine exerts its effects is largely dependent on its ability to interact with various molecular targets. These interactions often involve the nitrogen atoms in the pyridine rings, which can form coordination bonds with metal ions or hydrogen bonds with other molecules . This can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine apart from these similar compounds is its unique arrangement of multiple pyridine rings. This structure can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine

InChI

InChI=1S/C20H14N4/c1-4-16(13-21-8-1)15-7-11-23-19(12-15)18-6-3-10-24-20(18)17-5-2-9-22-14-17/h1-14H

InChI Key

DHZFTYARTIPUSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=C2)C3=C(N=CC=C3)C4=CN=CC=C4

Origin of Product

United States

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